![molecular formula C21H24N2O3 B2740670 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 353276-05-8](/img/structure/B2740670.png)
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid
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Overview
Description
“4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C21H24N2O3 . It is a complex organic compound that falls under the category of piperazine carboxylic acids .
Molecular Structure Analysis
The molecular structure of “4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid” consists of a piperazine ring substituted by a diphenylmethyl group and a 4-oxobutanoic acid group . The molecular weight of the compound is 352.43 .Scientific Research Applications
- Results : Notably, a derivative with a benzoyl carbopiperazinyl group (5h) and two derivatives with benzenesulfonyl carbopiperazinyl groups (5k and 5l) exhibited promising growth inhibition against ciprofloxacin-resistant Pseudomonas aeruginosa (CRPA) with minimal inhibitory concentration (MIC) values as low as 16 μg/mL—16-fold more potent than ciprofloxacin. Most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
- Compound (6) : A highly potent D3 ligand (K_i = 0.5 nM) was identified, demonstrating significant selectivity for D3 over D2 receptors (K_i = 743 nM) .
Antimicrobial Activity
Dopamine D3 Receptor Ligands
Novel Triazole-Thione Compound
Mechanism of Action
Target of Action
The primary target of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid is the Presequence Protease, Mitochondrial (PITRM1) . This enzyme plays a crucial role in the degradation of presequences, the short signal peptides that direct the import of virtually all nuclear-encoded mitochondrial proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the processing of mitochondrial proteins. By interacting with PITRM1, the compound can potentially influence the degradation of presequences and thus the import of nuclear-encoded mitochondrial proteins .
Pharmacokinetics
The compound has a molecular weight of 35243, which is within the range generally favorable for oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are largely unknown due to the lack of comprehensive studies. Given its target, it can be hypothesized that the compound may affect mitochondrial function by altering the import of nuclear-encoded mitochondrial proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with PITRM1 .
properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-19(11-12-20(25)26)22-13-15-23(16-14-22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWCBSDWHJGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid |
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